![molecular formula C12H11Cl2N3O2 B12938726 4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 90147-10-7](/img/structure/B12938726.png)
4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can lead to the formation of oxadiazole N-oxides .
科学的研究の応用
作用機序
The mechanism of action of 4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide in its antitubercular activity involves the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway. The compound targets enzymes involved in the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide
- 4-(4-Chloro-3,5-dimethylphenoxy)-N-{1-(2-chlorophenyl)-3-[ethyl(2-hydroxyethyl)amino]-1H-1,2,4-triazol-5-yl}butanamide
Uniqueness
4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to its specific oxadiazole ring structure and the presence of two chlorine atoms, which contribute to its distinct chemical and biological properties. Its potential antitubercular activity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
特性
CAS番号 |
90147-10-7 |
|---|---|
分子式 |
C12H11Cl2N3O2 |
分子量 |
300.14 g/mol |
IUPAC名 |
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-3-6-10(18)15-12-17-16-11(19-12)8-4-1-2-5-9(8)14/h1-2,4-5H,3,6-7H2,(H,15,17,18) |
InChIキー |
LAQODANSFHYTTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


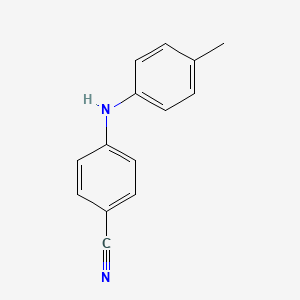
![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
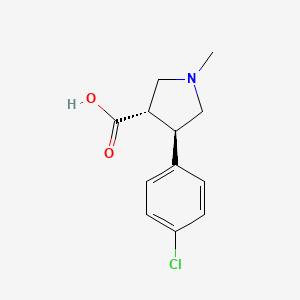
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
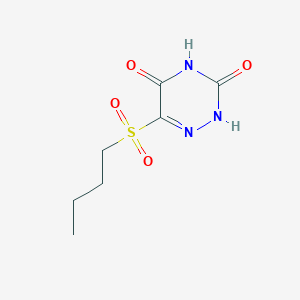

![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
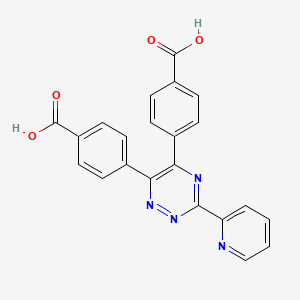

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

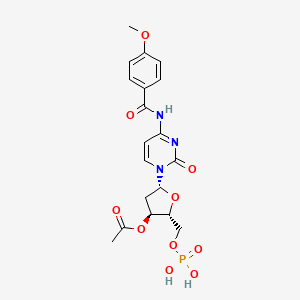

![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
